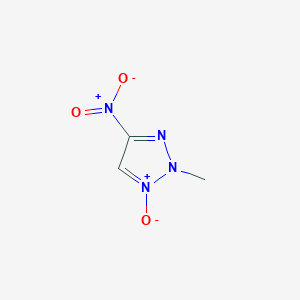![molecular formula C19H20Cl2N2O2 B11556034 2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11556034.png)
2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by its complex molecular structure, which includes a butylphenoxy group and a dichlorophenylmethylidene group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves the reaction of 4-butylphenol with 2,6-dichlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, with the temperature maintained at around 110°C for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The pathways involved in this process include the inhibition of enzyme activity and the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate: Used as a pesticide.
2-(4-sec-butylphenoxy)ethanol: Used in organic synthesis.
Uniqueness
2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C19H20Cl2N2O2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-2-3-5-14-8-10-15(11-9-14)25-13-19(24)23-22-12-16-17(20)6-4-7-18(16)21/h4,6-12H,2-3,5,13H2,1H3,(H,23,24)/b22-12+ |
InChI Key |
PQVBAAIYVUDALR-WSDLNYQXSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11555951.png)
![N'-[(E)-Phenylmethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11555958.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11555964.png)
![2-bromo-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11555970.png)
![4,4'-methanediylbis(2-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline)](/img/structure/B11555978.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11555981.png)
![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11555989.png)
![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11555990.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide](/img/structure/B11555994.png)
![(5E)-3-[(biphenyl-4-ylamino)methyl]-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11556007.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11556020.png)


![N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}naphthalene-1-carboxamide](/img/structure/B11556041.png)
